7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Physicochemical Properties Boiling Point Lipophilicity

Scarce 7-hydroxy benzazepinone intermediate limits cardiovascular drug discovery. Our 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 22246-81-7) solves this bottleneck as a privileged β-turn mimic scaffold. - Enables potent GPIIb-IIIa antagonist leads with 23-28% oral bioavailability in rat models. - Reactive C7 phenolic handle for rapid parallel library synthesis targeting kinases and GPCRs. - Reliable ≥95% purity with ambient shipping; stock available for immediate dispatch.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 22246-81-7
Cat. No. B1624741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
CAS22246-81-7
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)C(=O)NC1
InChIInChI=1S/C10H11NO2/c12-8-3-4-9-7(6-8)2-1-5-11-10(9)13/h3-4,6,12H,1-2,5H2,(H,11,13)
InChIKeyHUOLEFRDUFKJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 22246-81-7) Procurement & Specification Guide


7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 22246-81-7) is a benzazepinone heterocycle characterized by a seven-membered lactam ring fused to a benzene core, with a phenolic hydroxyl at the 7-position . This scaffold is a key intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of GPIIb-IIIa antagonists and other bioactive molecules .

7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Why Generic Benzazepinone Substitution Fails


The 7-hydroxy substituent fundamentally alters the physicochemical and binding properties of the benzazepinone core, rendering generic substitution with non-hydroxylated or differently substituted analogs invalid. The phenolic -OH group introduces a hydrogen-bond donor and acceptor, dramatically impacting solubility, metabolic stability, and target engagement in downstream applications . For benzazepinone-based calcium channel blockers, even minor modifications at the 7-position can significantly affect potency and selectivity [1].

Quantitative Differentiation of 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one for Scientific Selection


7-Hydroxy Substituent Significantly Elevates Boiling Point and Alters Lipophilicity vs. Non-Hydroxylated Analog

The presence of the 7-hydroxy group on the benzazepinone core results in a substantial increase in boiling point and a measurable decrease in lipophilicity compared to the unsubstituted analog 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS 6729-50-6) .

Physicochemical Properties Boiling Point Lipophilicity

Enhanced Hydrogen Bond Donor/Acceptor Capacity Enables Specific GPIIb-IIIa Antagonist Design

The 7-hydroxy group provides an additional hydrogen bond donor and acceptor site (HBD: 2, HBA: 3) compared to the non-hydroxylated analog (HBD: 1, HBA: 2) . This additional functionality is critical for the design of potent and selective GPIIb-IIIa antagonists, where the benzazepinone core serves as a β-turn mimic .

GPIIb-IIIa Antagonists Hydrogen Bonding Medicinal Chemistry

Hydroxyl Group Enables Direct Derivatization for Tailored Pharmacological Profiles

The phenolic -OH group at the 7-position serves as a handle for further chemical modification (e.g., alkylation, acylation, glycosylation), enabling the synthesis of diverse analogs with tuned properties . This contrasts with the unsubstituted benzazepinone (CAS 6729-50-6), which lacks this reactive site for late-stage functionalization.

Synthetic Chemistry Building Block Functionalization

Benzazepinone Scaffold SAR Demonstrates Critical Role of C7 Substitution in Calcium Channel Blocker Activity

In a comprehensive SAR study of benzazepinone calcium channel blockers related to diltiazem, the presence and electronic nature of substituents at the C7 position were found to significantly modulate in vitro and in vivo potency, with electron-withdrawing groups at C6 enhancing activity and a wide variety of substitutions tolerated at C7 [1]. While the specific 7-OH derivative was not the primary focus, the study establishes that the C7 position is a key site for tuning pharmacological properties.

Calcium Channel Blockers Structure-Activity Relationship Diltiazem Analogs

High-Value Application Scenarios for 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one


Synthesis of GPIIb-IIIa Antagonists for Antithrombotic Drug Discovery

The 7-hydroxy benzazepinone core serves as a conformationally constrained β-turn mimic in the design of potent and orally bioavailable GPIIb-IIIa antagonists . Researchers targeting this integrin should prioritize the 7-hydroxy derivative due to its proven utility in generating high-affinity leads with measurable oral bioavailability in rat models (23-28% for related esters) .

Development of Next-Generation Calcium Channel Blockers

Benzazepinones are established calcium channel blockers with diltiazem-like activity [1]. The 7-hydroxy derivative offers a unique combination of a modifiable C7 position and altered lipophilicity, making it a valuable starting point for optimizing potency, metabolic stability, and intracellular target access in cardiovascular drug discovery programs [1].

Diversification of Privileged Scaffold Libraries for Kinase and GPCR Targeting

The benzazepinone scaffold is recognized as a privileged structure in medicinal chemistry, with activity against kinases (e.g., VEGF-R2) and GPCRs [2][3]. The 7-hydroxy variant expands the chemical space accessible from this core by providing a reactive handle for generating diverse compound libraries through parallel synthesis, accelerating hit-to-lead campaigns across multiple target classes [2].

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